REACTION_CXSMILES
|
CS(O)(=O)=O.CO[CH:8]([O:20]C)[CH2:9][NH:10][C:11](=O)[C:12]1[CH:17]=[CH:16][C:15]([I:18])=[CH:14][CH:13]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[OH-].[Na+].CS(OC)(=O)=O.Cl>O1CCCC1.O>[I:18][C:15]1[CH:14]=[CH:13][C:12]([C:11]2[O:20][CH:8]=[CH:9][N:10]=2)=[CH:17][CH:16]=1 |f:3.4|
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC(CNC(C1=CC=C(C=C1)I)=O)OC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below 40° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at ca. 45° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The spent aqueous phase was extracted twice with 100 mL of acetone
|
Type
|
ADDITION
|
Details
|
200 mL of water was added to effect crystallization
|
Type
|
FILTRATION
|
Details
|
The crystal slurry was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at <50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C=1OC=CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |